molecular formula C20H18N4O5S B14943368 2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B14943368
M. Wt: 426.4 g/mol
InChI Key: COROWOUTDZUCTK-UHFFFAOYSA-N
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Description

2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, benzodioxole, oxadiazole, thieno, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves several steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the methoxylation of a suitable precursor, followed by cyclization.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thieno[2,3-b]pyridine Synthesis: This can be achieved through various methods, including the cyclization of suitable thienyl and pyridyl precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole-oxadiazole intermediate with the thieno[2,3-b]pyridine moiety under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups and the benzodioxole ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and benzodioxole positions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium complexes).

Scientific Research Applications

2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine include:

    Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as furazolidone and nitrofurazone.

    Thieno[2,3-b]pyridine Derivatives: Compounds with the thieno[2,3-b]pyridine structure, such as thienopyridine-based drugs (e.g., clopidogrel).

The uniqueness of this compound lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

2-[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C20H18N4O5S/c1-8-5-9(2)22-20-12(8)13(21)17(30-20)19-23-18(24-29-19)10-6-11(25-3)15-16(14(10)26-4)28-7-27-15/h5-6H,7,21H2,1-4H3

InChI Key

COROWOUTDZUCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)C4=CC(=C5C(=C4OC)OCO5)OC)N)C

Origin of Product

United States

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